ethyl 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a complex molecular structure that integrates an ethyl ester functional group, an amido linkage, and a sulfanyl moiety attached to an imidazo[2,1-c][1,2,4]triazole scaffold. This compound’s multifaceted structure makes it a subject of interest in various fields of chemical and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Synthesis: : This compound can be synthesized through a stepwise approach starting from readily available starting materials The initial step involves the synthesis of the core imidazo[2,1-c][1,2,4]triazole system, which is achieved through cyclization reactions involving appropriate precursors
Reaction Conditions: : Typical reaction conditions for these transformations include the use of polar aprotic solvents, controlled temperatures (ranging from -10°C to 80°C), and catalysts like Lewis acids to facilitate cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may employ continuous flow techniques to ensure scalability and reproducibility. Advanced methodologies such as microreactors can be utilized to control reaction parameters precisely, thus enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate undergoes oxidation reactions leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions, particularly on the nitro or carbonyl functionalities, yield the corresponding amines or alcohols.
Substitution: : It can undergo nucleophilic substitution reactions, especially at the sulfanyl and amido moieties.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) under mild acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles like amines or thiols in polar solvents under elevated temperatures.
Major Products
Oxidation leads to sulfoxides and sulfones.
Reduction yields primary amines or alcohols.
Substitution results in derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its unique scaffold that allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, it serves as a molecular probe due to its ability to interact with specific biomolecules, aiding in the study of cellular pathways and protein functions.
Medicine
Medicinally, it is investigated for its potential as a pharmacophore, with research focused on its activity against various biological targets such as enzymes or receptors involved in disease pathways.
Industry
Industrial applications include its use as a precursor in the synthesis of advanced materials, including polymers and nanocomposites, due to its robust and adaptable framework.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, primarily through hydrogen bonding, Van der Waals forces, and covalent modifications. These interactions influence the biological pathways in which the targets are involved, leading to changes in cellular functions or enzyme activities.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, ethyl 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity profiles.
List of Similar Compounds
Ethyl 4-(2-{[7-(4-chlorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate: : Differing by the substituent on the phenyl ring.
Ethyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate: : Featuring a methoxy group instead of an ethoxy group.
Ethyl 4-(2-{[7-(4-phenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate: : Lacking any substituents on the phenyl ring.
By distinguishing itself through specific structural attributes, the compound boasts a unique spectrum of applications and reactivity patterns. Now, tell me more about what you're curious about next!
Properties
IUPAC Name |
ethyl 4-[[2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-3-31-19-11-9-18(10-12-19)27-13-14-28-22(27)25-26-23(28)33-15-20(29)24-17-7-5-16(6-8-17)21(30)32-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJJVGARYXYUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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